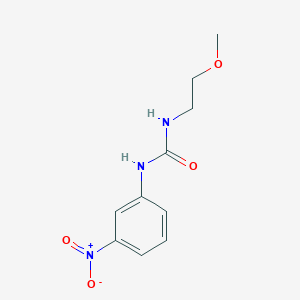![molecular formula C27H22F3NO5 B4581384 N-(2,5-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4581384.png)
N-(2,5-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide
Übersicht
Beschreibung
This compound belongs to a class of molecules with potential for diverse applications, including biological activity. While specific studies on this compound may be limited, related research focuses on the synthesis, characterization, and application of structurally similar molecules. These studies provide a foundation for understanding the compound's chemical behavior and potential uses.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, acetylation, and reactions with specific reagents like DMF (N,N-Dimethylformamide) and sodium hydride (NaH) to achieve desired structural features (Rehman et al., 2013). These methods highlight the intricate processes needed to synthesize complex molecules with specific functional groups and structural characteristics.
Molecular Structure Analysis
The molecular structure of compounds within this chemical class is characterized through various spectroscopic and crystallographic techniques. NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography are commonly used to confirm the structure of synthesized compounds, revealing details about their molecular conformations and bonding arrangements (Lichitsky et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be influenced by their functional groups, leading to various chemical reactions. For instance, acetamide derivatives undergo reactions specific to their functional groups, which can be exploited in synthetic chemistry to produce a wide range of molecules (Sakai et al., 2022).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. The crystalline structure, determined through X-ray diffraction, provides insights into the stability and packing of molecules, which are important for their potential applications (Ding et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and stability under various conditions, are key to determining the applications of these molecules. Studies often focus on their potential biological activities, highlighting how specific structural features contribute to their interactions with biological targets (Moskvina et al., 2015).
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Analgesic Potential
- KR-25003, a Potent Analgesic Capsaicinoid : The study focused on the crystal structure of a compound with potential analgesic properties, highlighting the importance of structural analysis in understanding the function of capsaicinoids (Park et al., 1995).
Herbicide Action and Metabolism
- Chloroacetamide Inhibition of Fatty Acid Synthesis : Research into chloroacetamides, a class of herbicides, demonstrates their action in inhibiting fatty acid synthesis in plants, providing insights into the use of similar compounds in agricultural chemistry (Weisshaar & Böger, 1989).
Structural Aspects of Amide Compounds
- Structural Aspects and Properties of Salt and Inclusion Compounds : This study explores the structural characteristics of amide-containing isoquinoline derivatives, demonstrating the significance of crystal structure analysis in the development of new chemical entities with potential applications in material science and pharmacology (Karmakar et al., 2007).
Synthesis and Characterization of Chemical Compounds
- Catalytic Hydrogenation for the Green Synthesis : The research presents a novel catalytic method for the synthesis of an important intermediate for dye production, highlighting the role of green chemistry in the synthesis of chemical compounds (Zhang Qun-feng, 2008).
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F3NO5/c1-15-8-9-16(2)20(12-15)31-23(32)14-35-17-10-11-19-22(13-17)36-26(27(28,29)30)24(25(19)33)18-6-4-5-7-21(18)34-3/h4-13H,14H2,1-3H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAMWDONGIWDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



acetic acid](/img/structure/B4581301.png)
![4-{2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4581302.png)

![2-(methoxymethyl)-6-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4581307.png)


![2-[2-(4-bromophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4581332.png)
![4-[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4581337.png)
![N-({5-[(2,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4581352.png)
![N-cyclopropyl-2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-3-thiophenecarboxamide](/img/structure/B4581365.png)
![N-(3-ethoxypropyl)-2-{3-[(4-isopropylphenoxy)methyl]benzoyl}hydrazinecarbothioamide](/img/structure/B4581367.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromophenyl 2-furoate](/img/structure/B4581390.png)
![2-[4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-methoxyphenoxy]acetamide](/img/structure/B4581402.png)